3-(Benzyloxy)-N-methylaniline

Vue d'ensemble

Description

3-(Benzyloxy)-N-methylaniline is a chemical compound that can be associated with various research areas, including the synthesis of dyes, pharmaceuticals, and other organic molecules. It is characterized by the presence of a benzyloxy group attached to the aniline ring, which is further substituted with a methyl group on the nitrogen atom. This structure is relevant to the field of organic chemistry due to its potential reactivity and applications in the synthesis of more complex molecules.

Synthesis Analysis

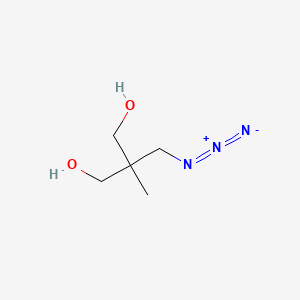

The synthesis of compounds related to 3-(Benzyloxy)-N-methylaniline can involve various strategies. For instance, benzylic azides can be converted into N-methylanilines using a Bronsted or Lewis acid and Et3SiH, as demonstrated in the synthesis of N-methyl-4-n-butylaniline . Similarly, the synthesis of N-alkyl-substituted quaternary ammonium salts, which are precursors to cyanine dyes, involves the introduction of an alkyl chain to the nitrogen atom of heterocyclic compounds . Although these methods do not directly describe the synthesis of 3-(Benzyloxy)-N-methylaniline, they provide insight into the types of reactions that could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-N-methylaniline has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . In another study, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations . These studies highlight the importance of structural analysis in understanding the properties and reactivity of organic molecules.

Chemical Reactions Analysis

The reactivity of the N-methylaniline moiety can be influenced by the presence of substituents on the benzene ring. For example, the reactivity of the 2,3-epoxypropyl group in N-(2,3-epoxypropyl)-N-methylaniline was found to depend on the structure and substituents of the benzene ring . Additionally, the synthesis of benzofuran-2(3H)-ones via a cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids demonstrates the potential for complex reactions involving N-methylaniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules related to 3-(Benzyloxy)-N-methylaniline can be deduced from studies on similar compounds. For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were calculated using DFT . The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided complete vibrational assignments and harmonic force constants, which are essential for understanding the reactivity and stability of the molecule . These analyses are crucial for predicting the behavior of 3-(Benzyloxy)-N-methylaniline in various chemical environments.

Applications De Recherche Scientifique

-

Pharmaceutical and Medicinal Chemistry

- A compound similar to “3-(Benzyloxy)-N-methylaniline”, known as “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” has been synthesized for use in pharmaceutical and medicinal chemistry .

- The compound was synthesized by coupling with aromatic substituted aldehyde .

- The synthesized compounds were screened for antimicrobial activity .

-

Drug Development and Enzyme Studies

- “(3s)-3-(Benzyloxy)-L-Aspartic Acid” is a versatile chemical compound used in various scientific research.

- Its intricate structure allows for diverse applications, such as drug development, enzyme studies, and peptide synthesis.

-

Inhibitors of the Salicylate Synthase from M. Tuberculosis

-

Benzylic Oxidations and Reductions

- The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3-(Benzyloxy)-N-methylaniline”, are activated toward free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . This property can be utilized in various chemical reactions, including SN1, SN2, and E1 reactions .

-

Pharmaceutical Intermediate

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.

Please consult with a chemistry professional or refer to specific scientific literature for detailed information.

Propriétés

IUPAC Name |

N-methyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFJOCBTUYEOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625570 | |

| Record name | 3-(Benzyloxy)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-N-methylaniline | |

CAS RN |

33905-38-3 | |

| Record name | 3-(Benzyloxy)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

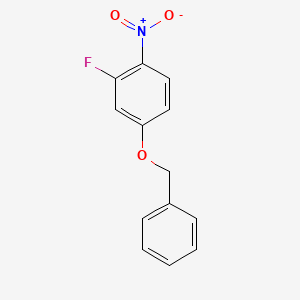

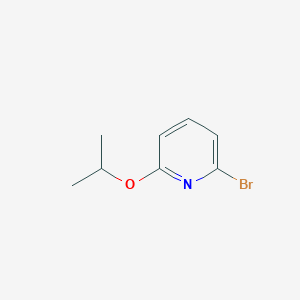

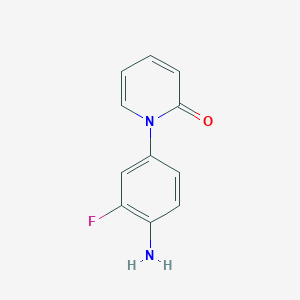

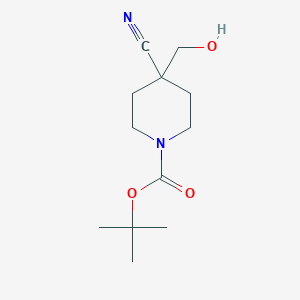

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.